Cas no 2228241-00-5 (2-methoxy-3-{pyrazolo1,5-apyridin-3-yl}propanoic acid)

2-Methoxy-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid is a heterocyclic carboxylic acid derivative featuring a pyrazolo[1,5-a]pyridine core linked to a methoxy-substituted propanoic acid moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of biologically active molecules. Its structural framework allows for further functionalization, making it valuable in the development of novel therapeutic agents. The presence of both a pyrazole-fused pyridine ring and a carboxylic acid group enhances its utility in drug design, particularly for targeting specific enzymatic or receptor interactions. Its well-defined chemical properties ensure consistent performance in synthetic applications.
2-methoxy-3-{pyrazolo1,5-apyridin-3-yl}propanoic acid structure
2228241-00-5 structure
商品名:2-methoxy-3-{pyrazolo1,5-apyridin-3-yl}propanoic acid
CAS番号:2228241-00-5
MF:C11H12N2O3
メガワット:220.224582672119
CID:5807662
PubChem ID:165974066

2-methoxy-3-{pyrazolo1,5-apyridin-3-yl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-methoxy-3-{pyrazolo1,5-apyridin-3-yl}propanoic acid
    • 2228241-00-5
    • EN300-1748829
    • 2-methoxy-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid
    • インチ: 1S/C11H12N2O3/c1-16-10(11(14)15)6-8-7-12-13-5-3-2-4-9(8)13/h2-5,7,10H,6H2,1H3,(H,14,15)
    • InChIKey: NXVYUVFJMAUKLH-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C(=O)O)CC1C=NN2C=CC=CC2=1

計算された属性

  • せいみつぶんしりょう: 220.08479225g/mol
  • どういたいしつりょう: 220.08479225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 260
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

2-methoxy-3-{pyrazolo1,5-apyridin-3-yl}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1748829-0.05g
2-methoxy-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid
2228241-00-5
0.05g
$1428.0 2023-09-20
Enamine
EN300-1748829-0.5g
2-methoxy-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid
2228241-00-5
0.5g
$1632.0 2023-09-20
Enamine
EN300-1748829-1g
2-methoxy-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid
2228241-00-5
1g
$1701.0 2023-09-20
Enamine
EN300-1748829-5g
2-methoxy-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid
2228241-00-5
5g
$4930.0 2023-09-20
Enamine
EN300-1748829-1.0g
2-methoxy-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid
2228241-00-5
1g
$1701.0 2023-05-23
Enamine
EN300-1748829-2.5g
2-methoxy-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid
2228241-00-5
2.5g
$3332.0 2023-09-20
Enamine
EN300-1748829-0.25g
2-methoxy-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid
2228241-00-5
0.25g
$1564.0 2023-09-20
Enamine
EN300-1748829-0.1g
2-methoxy-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid
2228241-00-5
0.1g
$1496.0 2023-09-20
Enamine
EN300-1748829-5.0g
2-methoxy-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid
2228241-00-5
5g
$4930.0 2023-05-23
Enamine
EN300-1748829-10.0g
2-methoxy-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid
2228241-00-5
10g
$7312.0 2023-05-23

2-methoxy-3-{pyrazolo1,5-apyridin-3-yl}propanoic acid 関連文献

2-methoxy-3-{pyrazolo1,5-apyridin-3-yl}propanoic acidに関する追加情報

Introduction to 2-methoxy-3-{pyrazolo1,5-apyridin-3-yl}propanoic acid (CAS No. 2228241-00-5)

2-methoxy-3-{pyrazolo1,5-apyridin-3-yl}propanoic acid, identified by its Chemical Abstracts Service (CAS) number 2228241-00-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework composed of a methoxy-substituted propanoic acid moiety linked to a pyrazolo[1,5-a]pyridine core, has garnered attention due to its potential biological activities and synthetic utility. The presence of the pyrazolo1,5-apyridin-3-yl substituent introduces a privileged scaffold that is frequently explored in medicinal chemistry for its ability to interact with biological targets.

The pyrazolo1,5-apyridine scaffold is a heterocyclic system that has been extensively studied for its role in drug discovery. Its bicyclic structure allows for versatile interactions with enzymes and receptors, making it a valuable component in the design of novel therapeutic agents. In particular, derivatives of this scaffold have shown promise in the development of compounds targeting neurological disorders, inflammatory diseases, and cancer. The incorporation of a methoxy group at the propionic acid position further modulates the electronic and steric properties of the molecule, influencing its reactivity and biological efficacy.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising candidates for further investigation. The 2-methoxy-3-{pyrazolo1,5-apyridin-3-yl}propanoic acid structure has been subjected to virtual screening against various protein targets to assess its binding affinity and potential drug-like properties. Preliminary simulations suggest that this compound may exhibit inhibitory activity against enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The pyrazolo[1,5-a]pyridine moiety, in particular, is known to exhibit strong binding interactions with ATP-binding sites in kinases and other enzymes, which are critical for cellular signaling.

In vitro studies have begun to elucidate the mechanistic aspects of 2-methoxy-3-{pyrazolo1,5-apyridin-3-yl}propanoic acid's interactions with biological systems. Initial pharmacokinetic assessments indicate favorable properties such as good solubility and stability under physiological conditions. These characteristics are essential for ensuring that the compound can reach its target site of action effectively. Additionally, preliminary toxicity studies have shown that the molecule exhibits low cytotoxicity at concentrations relevant to therapeutic use, suggesting its potential as a lead compound for further development.

The synthetic route to 2-methoxy-3-{pyrazolo1,5-apyridin-3-yl}propanoic acid represents another area of interest. The synthesis involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. Key steps include the formation of the pyrazolo[1,5-a]pyridine ring system followed by functionalization with the propionic acid side chain. Advances in catalytic techniques have enabled more efficient and environmentally friendly approaches to constructing this complex scaffold. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the pyrazolopyridine moiety with high regioselectivity.

The integration of 2-methoxy-3-{pyrazolo1,5-apyridin-3-yl}propanoic acid into drug discovery pipelines is being pursued by several research groups aiming to develop novel therapeutics. Its structural features make it an attractive candidate for further optimization through structure-based drug design or fragment-based approaches. By leveraging computational modeling and experimental validation, researchers hope to identify derivatives with enhanced potency and selectivity. The compound's ability to modulate key biological pathways positions it as a promising starting point for addressing unmet medical needs.

As interest in heterocyclic compounds continues to grow, 2-methoxy-3-{pyrazolo1,5-apyridin-3-yl}propanoic acid exemplifies how innovative molecular design can lead to breakthroughs in pharmaceutical development. Its unique combination of structural elements offers a rich platform for exploration by synthetic chemists and biologists alike. Future studies will likely focus on expanding its chemical space through library synthesis and exploring its potential applications in precision medicine.

The broader significance of this compound lies in its contribution to the growing body of knowledge about bioactive molecules derived from nitrogen-containing heterocycles. Such compounds are integral to modern medicine, with numerous examples having transitioned from academic research into clinical use. By continuing to investigate molecules like 2-methoxy-3-{pyrazolo1,5-apyridin-3-yl}propanoic acid, scientists can uncover new therapeutic strategies that address complex diseases more effectively than ever before.

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